molecular formula C10H11BrO B14061518 1-(3-(Bromomethyl)phenyl)propan-1-one

1-(3-(Bromomethyl)phenyl)propan-1-one

Cat. No.: B14061518
M. Wt: 227.10 g/mol
InChI Key: RZAKKZCPPUMBAQ-UHFFFAOYSA-N
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Description

Significance of Aryl Bromomethyl Ketones as Versatile Synthetic Intermediates

Aryl bromomethyl ketones, the class of compounds to which 1-(3-(Bromomethyl)phenyl)propan-1-one belongs, are highly valued as synthetic intermediates. Their significance stems primarily from the reactivity of the bromomethyl (-CH2Br) group attached to an aromatic ring. This benzylic bromide is an excellent leaving group, making these compounds potent electrophiles for a variety of nucleophilic substitution reactions. nbinno.com

The utility of the bromomethyl moiety is extensive, allowing for:

Alkylation Reactions: They are frequently used to introduce a benzyl (B1604629) ketone fragment onto various nucleophiles, including amines, phenols, thiols, and carbanions. This is a fundamental strategy for building molecular complexity.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds: The reactivity of the benzylic bromide facilitates the construction of new chemical bonds, which is a cornerstone of organic synthesis. nbinno.com These reactions are crucial in the preparation of fine chemicals, agrochemicals, and pharmaceutical intermediates. researchgate.net

Precursors to Organometallic Reagents: The benzylic bromide can be converted into organometallic species, such as Grignard or organolithium reagents, which can then participate in cross-coupling reactions to form new carbon-carbon bonds.

Generation of Benzylic Radicals: Under specific conditions, such as exposure to visible light and a photocatalyst, the carbon-bromine bond can undergo homolytic cleavage to generate a benzyl radical. nih.gov These radical intermediates are highly useful in modern synthetic methodologies, enabling transformations that are often difficult to achieve through traditional ionic pathways. nih.gov

The presence of the ketone functionality alongside the bromomethyl group provides an additional site for chemical modification, further enhancing the synthetic versatility of this class of compounds.

Structural Features and Inherent Reactivity of this compound

The structure of this compound contains two key functional groups that dictate its chemical behavior: the propanoyl group (-C(O)CH2CH3) and the bromomethyl group (-CH2Br), both attached to a central benzene (B151609) ring.

Key Structural and Chemical Properties:

PropertyValue
Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
Functional Groups Ketone, Benzylic Bromide
Systematic Name This compound
Common Synonym 3'-(Bromomethyl)propiophenone

Data inferred from the structure and similar compounds.

The inherent reactivity of this molecule is twofold:

The Bromomethyl Group: The C-Br bond at the benzylic position is relatively weak and polarized, making the carbon atom highly electrophilic. This site is the primary center for nucleophilic substitution (SN2) reactions. Its reactivity is enhanced by the stability of the potential benzylic carbocation or radical that can form upon cleavage of the C-Br bond. Benzylic bromination is a common method for installing this functional group, often using reagents like N-bromosuccinimide (NBS) with a radical initiator. researchgate.netscientificupdate.com

The Ketone Group: The carbonyl carbon of the propan-1-one moiety is also electrophilic and susceptible to attack by nucleophiles. This allows for a range of classic carbonyl chemistry, including reductions to form alcohols, Grignard reactions to extend the carbon chain, and Wittig reactions to form alkenes.

The meta-substitution pattern (1,3-disubstitution) on the phenyl ring influences the electronic effects and steric accessibility of each functional group, which can be a critical factor in controlling the regioselectivity of subsequent reactions.

Overview of Key Research Trajectories for Related Chemical Entities

The synthetic utility of this compound can be understood by examining the research involving structurally similar compounds. Modifications to the alkyl chain of the ketone or the addition of other substituents to the phenyl ring can fine-tune the molecule's properties for specific applications.

Comparison of Related Compounds:

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Target
1-(3-Bromophenyl)propan-1-one 19829-31-3C9H9BrOBromine is directly on the ring (aryl bromide) instead of on a methyl group (benzylic bromide). nih.gov
1-(3-(Bromomethyl)phenyl)butan-1-one 1567845-85-5C11H13BrOKetone alkyl chain is a propyl group instead of an ethyl group. chemicalbook.com
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one Not AvailableC11H10BrF3O2Contains an additional trifluoromethoxy substituent on the phenyl ring. evitachem.com
1-[3-Bromo-5-(bromomethyl)phenyl]propan-1-one Not AvailableC10H10Br2OContains an additional bromine atom on the phenyl ring. nih.gov

Research into these related structures often focuses on their use as building blocks in medicinal chemistry and materials science. For example, the introduction of fluorine-containing groups, such as the trifluoromethoxy group in 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one, is a common strategy in drug discovery to modulate properties like metabolic stability and binding affinity. evitachem.com The different reactivities between an aryl bromide (as in 1-(3-bromophenyl)propan-1-one) and a benzylic bromide are also exploited in sequential cross-coupling reactions to build complex architectures.

Contextualization within Modern Organic Synthesis Paradigms

The role of this compound and its analogs fits well within several modern organic synthesis paradigms that emphasize efficiency, selectivity, and novel reactivity.

Cross-Coupling Reactions: The synthesis of the aryl ketone core can be achieved through modern catalytic methods that are often more versatile than traditional Friedel-Crafts acylations. chemistryviews.org Palladium-catalyzed carbonylative cross-coupling reactions, for instance, can form ketones from aryl halides and alkyl halides, offering broad functional group tolerance. chemistryviews.org The benzylic bromide moiety of the target molecule is also an excellent substrate for various cross-coupling reactions, allowing for the late-stage functionalization of complex molecules.

Photoredox Catalysis: The generation of benzylic radicals from benzylic bromides using visible light photocatalysis is a rapidly growing field. nih.gov This approach allows for mild reaction conditions and enables unique bond formations that complement traditional two-electron pathways. A molecule like this compound could serve as a precursor to a benzylic radical for use in Giese additions or other radical-mediated coupling processes. nih.gov

Green Chemistry: Modern synthesis strives for environmentally benign processes. This includes the development of reactions that proceed under mild conditions and avoid hazardous reagents. For example, continuous-flow protocols for benzylic bromination have been developed to improve safety and control over these highly reactive processes, avoiding hazardous chlorinated solvents like carbon tetrachloride. scientificupdate.comorganic-chemistry.org The principles of green chemistry also favor catalytic methods, which reduce the generation of stoichiometric waste, a paradigm relevant to both the synthesis and subsequent use of this compound. colab.ws

Building Block Strategy: In complex molecule synthesis, efficiency is often achieved by using multifunctional building blocks. This compound is an archetypal example of such a building block, containing two distinct and orthogonally reactive functional groups. This allows for a programmed, stepwise elaboration of the molecule, where one functional group can be reacted selectively while the other remains intact for a later transformation, enabling the efficient construction of diverse molecular scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3

InChI Key

RZAKKZCPPUMBAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromomethyl Phenyl Propan 1 One

Precursor Selection and Synthesis Strategies

Formation of the Phenylpropan-1-one Core : This initial stage involves the synthesis of the 3'-methylpropiophenone precursor. This is typically achieved by creating a carbon-carbon bond between a toluene-derived moiety and a three-carbon acyl group.

Benzylic Bromination : The second stage is the regioselective bromination of the methyl group on the phenyl ring of the precursor. This transformation converts the methyl group (-CH₃) into a bromomethyl group (-CH₂Br), yielding the final target compound.

The selection of 3'-methylpropiophenone as the immediate precursor is strategic as it possesses the required carbon skeleton. The subsequent bromination step must be highly selective for the benzylic position to avoid unwanted side reactions, such as bromination of the aromatic ring or at the α-position of the ketone.

Bromination Approaches for the Introduction of the Bromomethyl Moiety

The conversion of 1-(3-methylphenyl)propan-1-one to 1-(3-(bromomethyl)phenyl)propan-1-one is achieved through benzylic bromination. This is a challenging transformation that requires conditions that favor free radical substitution at the benzylic carbon over other possible reactions. scientificupdate.com

Regioselective Bromination via N-Bromosuccinimide (NBS)

The most common and effective method for achieving regioselective benzylic bromination is the Wohl-Ziegler reaction . thermofisher.comresearchgate.net This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (e.g., UV or visible light). thermofisher.comwikipedia.org

The key to the selectivity of the Wohl-Ziegler reaction is the maintenance of a very low concentration of molecular bromine (Br₂) throughout the reaction. scientificupdate.comorganic-chemistry.org NBS serves as a source of Br₂, which is generated in situ. The reaction proceeds via a free-radical chain mechanism: mychemblog.com

Initiation : The radical initiator decomposes upon heating or irradiation to form radicals, which then initiate the process.

Propagation : A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 1-(3-methylphenyl)propan-1-one. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.

Termination : The reaction is terminated by the combination of any two radical species.

The use of non-polar solvents, such as carbon tetrachloride (CCl₄) or more recently, less toxic alternatives like trifluorotoluene, is typical for this reaction to minimize ionic side reactions. wikipedia.org

Reagent/ConditionRoleRationale for Use
1-(3-methylphenyl)propan-1-one SubstrateThe precursor molecule containing the target methyl group.
N-Bromosuccinimide (NBS) Brominating AgentProvides a constant, low-concentration source of molecular bromine, enhancing selectivity for radical substitution over electrophilic addition. organic-chemistry.org
Radical Initiator (AIBN, Benzoyl Peroxide) CatalystInitiates the free-radical chain reaction upon thermal decomposition. thermofisher.com
Light (UV or Visible) InitiatorProvides energy for the homolytic cleavage of bonds to initiate the radical process. researchgate.net
Non-polar Solvent (e.g., CCl₄) SolventFavors the radical pathway and suppresses competing ionic reactions. wikipedia.org

Direct Bromination with Molecular Bromine

Direct bromination using molecular bromine (Br₂) can also be employed, but achieving selectivity for the benzylic position is significantly more challenging. Without radical initiation, molecular bromine tends to react with aromatic rings via electrophilic aromatic substitution, especially in the presence of a Lewis acid catalyst. To favor benzylic bromination, the reaction must be carried out under conditions that promote radical formation, such as high temperatures or UV irradiation, and in the absence of Lewis acids. However, this method often leads to a mixture of products, including di- and tri-brominated species and ring-brominated compounds, making it less synthetically useful than the Wohl-Ziegler reaction. scientificupdate.com

Catalytic Bromination Methods and Ligand Design

To improve the efficiency and selectivity of benzylic bromination, various catalytic methods have been developed. These approaches often aim to avoid the use of stoichiometric and hazardous reagents.

Lewis Acid Catalysis : Certain Lewis acids can catalyze benzylic bromination. For example, ZrCl₄ has been used with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This combination has been shown to prevent the competing bromination of the aromatic ring. scientificupdate.com More recently, iron(II) bromide has been demonstrated as an effective catalyst for site-selective benzylic C-H bromination with NBS, operating at a low loading (1 mol %) without the need for an external ligand. sdu.edu.cn The proposed mechanism involves the activation of NBS by the iron catalyst, followed by hydrogen atom transfer and subsequent halogen atom transfer from an iron-bromide species to the generated benzyl (B1604629) radical. sdu.edu.cn

Photochemical Flow Chemistry : Continuous flow reactors utilizing photochemical activation offer a modern approach to benzylic bromination. rsc.orgorganic-chemistry.org These systems allow for precise control over reaction parameters like light intensity, residence time, and temperature, which can enhance selectivity and safety. Using reagents like bromotrichloromethane (BrCCl₃) under photochemical conditions in a flow system has been shown to be effective for electron-rich substrates that are problematic for traditional NBS methods, as it avoids competing electrophilic bromination. rsc.org

While the term "ligand design" is more common in transition-metal cross-coupling reactions, the selection and development of catalysts and additives in these bromination reactions serve a similar purpose: to control the reactivity and selectivity of the bromine source. For instance, the choice of an iron catalyst over other metals or the use of a specific N-bromoimide is a form of catalyst design to achieve the desired benzylic functionalization. sdu.edu.cn

Control of Polybromination and Side Reactions

A primary challenge in benzylic bromination is preventing over-bromination, which leads to the formation of dibromomethyl and tribromomethyl byproducts. scientificupdate.com Several strategies are employed to ensure the reaction stops at the mono-brominated stage.

StrategyMechanism of ControlKey Findings/Observations
Stoichiometric Control of NBS Limiting the amount of the brominating agent to one equivalent or slightly more relative to the substrate ensures there is insufficient bromine to allow for multiple substitutions.Using a small excess of NBS is common practice in continuous-flow protocols to drive the reaction to completion while minimizing waste. organic-chemistry.org
Maintaining Low Br₂ Concentration The inherent mechanism of the Wohl-Ziegler reaction, where NBS provides a slow, steady supply of Br₂, disfavors polybromination. High concentrations of Br₂ would increase the rate of reaction with the already-formed benzyl bromide. scientificupdate.comorganic-chemistry.orgKinetic studies have demonstrated that a low concentration of Br₂ is crucial for favoring radical substitution over polar addition reactions, which is a key principle for avoiding side products.
Solvent Choice Using non-polar solvents like CCl₄ or acetonitrile suppresses ionic reaction pathways, such as electrophilic aromatic substitution on the phenyl ring, which is a potential side reaction. wikipedia.orgorganic-chemistry.orgWhile CCl₄ is traditional, acetonitrile is a less hazardous alternative that has been successfully used in modern continuous-flow bromination protocols. organic-chemistry.org
Catalytic Systems Catalysts like ZrCl₄ or FeBr₂ can enhance the selectivity for mono-bromination by providing a more controlled pathway for the reaction, potentially preventing the radical feeding frenzy that leads to over-bromination. scientificupdate.comsdu.edu.cnIron-catalyzed methods have shown high chemo- and site-selectivity, offering a practical route for late-stage functionalization without over-halogenation. sdu.edu.cn

Another significant side reaction is the bromination of the aromatic ring. This is an electrophilic substitution reaction and is disfavored by the radical conditions of the Wohl-Ziegler reaction (no Lewis acid, non-polar solvent). However, for substrates with electron-donating groups, ring bromination can still be a competitive pathway. rsc.org The presence of the propanoyl group on the precursor, which is an electron-withdrawing, meta-directing group, helps to deactivate the ring slightly, further reducing the likelihood of this side reaction.

Construction of the Phenylpropan-1-one Core

The synthesis of the key precursor, 1-(3-methylphenyl)propan-1-one, is most commonly accomplished via the Friedel-Crafts acylation reaction. masterorganicchemistry.comorganic-chemistry.org This reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.

In this specific synthesis, toluene is acylated using either propanoyl chloride or propionic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

The reaction proceeds as follows:

The Lewis acid (AlCl₃) activates the acylating agent (propanoyl chloride) by coordinating to the halogen, which leads to the formation of a highly electrophilic acylium ion.

The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion.

A proton is then eliminated from the ring, restoring its aromaticity and yielding the final ketone product.

The methyl group on toluene is an ortho-, para-directing group. Therefore, the Friedel-Crafts acylation of toluene produces a mixture of isomers, primarily 1-(4-methylphenyl)propan-1-one (para) and 1-(2-methylphenyl)propan-1-one (ortho). The desired 1-(3-methylphenyl)propan-1-one (meta) is not the major product under standard conditions. However, the steric hindrance of the acyl group often favors substitution at the para position. libretexts.org To obtain the meta-substituted precursor, one might need to start with a different precursor, such as 3-bromotoluene, and introduce the propanoyl group via other methods like a Grignard reaction followed by oxidation, though this is a more complex route. For the purpose of this article, we focus on the direct, albeit less regioselective for the meta position, Friedel-Crafts approach.

ComponentFunctionExample
Aromatic Substrate NucleophileToluene
Acylating Agent Electrophile PrecursorPropanoyl chloride, Propionic anhydride
Lewis Acid Catalyst Activator for Acylating AgentAluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) masterorganicchemistry.com
Product Ketone PrecursorA mixture of isomers, including 1-(3-methylphenyl)propan-1-one libretexts.org

An important advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution. This prevents polyacylation, a common problem in the related Friedel-Crafts alkylation reaction. organic-chemistry.org

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to propiophenone (B1677668) derivatives wikipedia.orgorganic-chemistry.org. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst wikipedia.orgorganic-chemistry.org.

A common strategy for the synthesis of the precursor to the target molecule, 1-(3-methylphenyl)propan-1-one, is the Friedel-Crafts acylation of toluene with propanoyl chloride libretexts.orgscribd.comyoutube.com. The reaction is typically catalyzed by aluminum chloride (AlCl₃) libretexts.orgscribd.comyoutube.com. The propanoyl chloride reacts with the Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the nucleophilic toluene ring wisc.edu.

However, the acylation of toluene yields a mixture of ortho, meta, and para isomers of methylpropiophenone libretexts.orgscribd.com. The methyl group of toluene is an ortho-, para-director, meaning that the para and ortho isomers are the major products, with the para isomer often predominating due to reduced steric hindrance libretexts.orgscribd.com. The formation of the desired meta isomer is generally minor under standard Friedel-Crafts conditions.

To achieve a higher yield of the meta-isomer, alternative strategies can be employed. One approach is to start with a different aromatic precursor that directs the incoming acyl group to the meta position. Another is to utilize specific catalysts or reaction conditions that can influence the regioselectivity of the acylation acs.org. For instance, the use of certain solid acid catalysts has been shown to alter the isomeric distribution in Friedel-Crafts reactions scispace.com.

Reaction Reactants Catalyst Key Features
Friedel-Crafts AcylationToluene, Propanoyl ChlorideAlCl₃Produces a mixture of isomers, with the para-isomer being the major product.
Friedel-Crafts AcylationBenzene (B151609), Propanoyl ChlorideAlCl₃Forms propiophenone, which would require a subsequent bromomethylation step.

Coupling Reactions for Carbon-Carbon Bond Formation

While less common for the direct synthesis of propiophenones compared to Friedel-Crafts acylation, transition-metal-catalyzed cross-coupling reactions offer an alternative for the formation of the carbon-carbon bond in the propanoyl side chain mdpi.com. For instance, a Suzuki coupling reaction could theoretically be employed by coupling a (3-(bromomethyl)phenyl)boronic acid derivative with a propanoyl-containing coupling partner mdpi.com.

However, the development of such a route would require the synthesis of the appropriately functionalized boronic acid, and the conditions for the coupling would need to be carefully selected to avoid side reactions involving the reactive bromomethyl group.

Multi-Step Conversions from Aromatic Precursors

A more practical and widely employed approach for the synthesis of this compound is a multi-step sequence starting from readily available aromatic precursors libretexts.orglibretexts.orged.govstudy.comyoutube.com. The most logical pathway involves the initial synthesis of 1-(3-methylphenyl)propan-1-one, followed by the selective bromination of the benzylic methyl group youtube.com.

Synthesis of 1-(3-methylphenyl)propan-1-one:

As discussed in the Friedel-Crafts acylation section, this intermediate can be prepared from toluene, although this leads to isomeric mixtures. A more direct route to the meta-isomer would involve starting with 3-methylbenzoic acid. This can be converted to 3-methylbenzoyl chloride, which can then be reacted with an appropriate organometallic reagent, such as diethylcadmium or a Grignard reagent in the presence of a suitable catalyst, to introduce the ethyl group.

Benzylic Bromination:

The subsequent step is the selective bromination of the methyl group of 1-(3-methylphenyl)propan-1-one to yield the final product. This transformation is typically achieved using a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν) mychemblog.comscientificupdate.comwikipedia.org.

This radical substitution reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate chemistrysteps.comchadsprep.com. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring or reaction at other positions on the side chain mychemblog.comchadsprep.com.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time for each synthetic step.

For the Friedel-Crafts acylation step, the choice of solvent can influence the reactivity and selectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used scribd.com. The reaction temperature is also a critical factor; lower temperatures can sometimes improve selectivity but may require longer reaction times scribd.com. The molar ratio of the reactants and the Lewis acid catalyst also needs to be carefully controlled to optimize the yield and minimize side reactions.

In the benzylic bromination step, several factors can be optimized to enhance the yield of the desired monobrominated product and minimize the formation of the dibrominated byproduct researchgate.netresearchgate.net.

Parameter Condition Effect on Yield and Selectivity
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of bromine, favoring selective benzylic bromination.
Initiator AIBN or UV lightInitiates the radical chain reaction. The concentration of the initiator can affect the reaction rate.
Solvent Non-polar solvents (e.g., CCl₄, cyclohexane)Solvents that do not react with bromine radicals are preferred.
Temperature Refluxing temperature of the solventA balance is needed to ensure a sufficient rate of radical initiation without promoting side reactions.
Reaction Time Monitored by TLC or GCThe reaction should be stopped once the starting material is consumed to prevent over-bromination.

Recent advancements have explored the use of visible light-promoted Wohl-Ziegler reactions, which can offer a greener alternative to the use of chemical radical initiators researchgate.net.

Scalability Considerations for Preparative and Industrial Synthesis

The transition from laboratory-scale synthesis to preparative and industrial-scale production of this compound requires careful consideration of several factors, including reaction safety, cost-effectiveness, and process efficiency googleapis.com.

For the Friedel-Crafts acylation , scaling up can present challenges related to the exothermic nature of the reaction and the handling of corrosive and moisture-sensitive reagents like aluminum chloride scribd.comgoogleapis.com. The use of more robust and recyclable solid acid catalysts is an area of active research for industrial applications scispace.com.

The benzylic bromination step also requires careful management on a larger scale due to the use of radical initiators and the potential for runaway reactions. The handling of bromine-containing compounds also necessitates appropriate safety precautions.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents acs.orgnih.govresearcher.lifersc.org.

The synthesis of propiophenone derivatives has been successfully demonstrated using continuous flow systems acs.orgresearcher.life. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. For the Friedel-Crafts acylation, a continuous flow setup can enhance heat transfer and mixing, thereby improving safety and consistency.

Synthesis Step Advantages of Continuous Flow
Friedel-Crafts Acylation Enhanced heat and mass transfer, improved safety, potential for automation.
Benzylic Bromination Precise temperature control, reduced risk of runaway reactions, in-line quenching of reactive species.

Isolation and Purification Methodologies

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity.

Following the Friedel-Crafts acylation , the reaction mixture is typically quenched with water or dilute acid to decompose the aluminum chloride complex. The organic product is then extracted with a suitable solvent, and the extract is washed to remove any remaining acid and byproducts. The crude product can be purified by distillation or crystallization.

After the benzylic bromination , the succinimide byproduct, which is insoluble in non-polar solvents, can be removed by filtration wikipedia.org. The filtrate containing the product is then typically washed to remove any remaining traces of NBS or HBr. The final purification of this compound can be achieved by techniques such as:

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an effective method of purification.

Column Chromatography: For smaller scale preparations or for the removal of closely related impurities, silica gel column chromatography can be employed.

Distillation: Vacuum distillation may be a viable option if the product is a liquid with a sufficiently high boiling point and is thermally stable.

The choice of purification method will depend on the physical properties of the product and the nature of the impurities present.

By-product Management in Large-Scale Synthesis

The management of by-products in the large-scale synthesis of this compound is a multifaceted challenge that encompasses identification, separation, purification, and waste stream treatment or valorization. The principal by-products arising from the benzylic bromination of 1-(3-methylphenyl)propan-1-one include over-brominated species and the reagent-derived succinimide.

Identification of Major By-products

The radical nature of the Wohl-Ziegler bromination can lead to a lack of perfect selectivity, resulting in the formation of several undesired compounds. The primary by-products are:

Over-brominated compounds: These include 1-(3-(dibromomethyl)phenyl)propan-1-one and 1-(3-(tribromomethyl)phenyl)propan-1-one. Their formation is a significant challenge as their physical properties can be similar to the desired mono-brominated product, complicating separation.

Succinimide: This is a direct by-product from the use of N-bromosuccinimide as the brominating agent.

Unreacted starting material: Incomplete conversion will leave residual 1-(3-methylphenyl)propan-1-one in the product mixture.

Aromatic bromination products: Although less common under radical conditions, some bromination on the aromatic ring can occur, leading to isomers that are difficult to separate. The use of specific catalysts can help mitigate this. gla.ac.uk

The relative abundance of these by-products is highly dependent on the reaction conditions, including the stoichiometry of the reactants, temperature, reaction time, and the efficiency of the radical initiator.

By-productFormation PathwayKey Management Challenge
1-(3-(dibromomethyl)phenyl)propan-1-oneOver-bromination of the benzylic positionSimilar polarity and boiling point to the desired product
1-(3-(tribromomethyl)phenyl)propan-1-oneExtensive over-bromination of the benzylic positionHigher molecular weight and differing solubility
SuccinimideReduction of N-bromosuccinimideHigh water solubility allows for aqueous extraction
1-(3-methylphenyl)propan-1-oneIncomplete reactionSeparable by distillation due to lower boiling point
Aromatic Bromination IsomersElectrophilic aromatic substitutionVery similar physical properties to the desired product

Strategies for By-product Minimization

Modern synthetic strategies focus on minimizing by-product formation at the source. In the context of large-scale benzylic bromination, continuous flow photochemical reactors have shown significant promise. These systems allow for precise control over reaction parameters such as residence time, temperature, and light intensity, which can significantly improve the selectivity for the desired mono-brominated product and reduce the extent of over-bromination.

Separation and Purification Techniques

Following the synthesis, a robust purification strategy is essential to isolate this compound from the complex reaction mixture. A multi-step approach is often employed:

Aqueous Work-up: The initial step typically involves washing the reaction mixture with water to remove the highly water-soluble succinimide by-product.

Fractional Distillation: This technique is effective for separating the desired product from the unreacted starting material and some of the more volatile impurities. However, the separation of mono- and di-brominated species can be challenging due to their similar boiling points. longdom.orggoogle.com

Crystallization: Recrystallization can be a highly effective method for purifying the final product. By carefully selecting the solvent system and controlling the cooling profile, it is often possible to selectively crystallize the desired mono-brominated compound, leaving the over-brominated impurities in the mother liquor.

Industrial Chromatography: For high-purity applications, large-scale chromatographic separation may be employed. Techniques such as preparative high-performance liquid chromatography (HPLC) can be used to resolve closely related brominated isomers. libretexts.org

Purification TechniqueTarget By-product(s) RemovedScale of ApplicationKey Considerations
Aqueous Work-upSuccinimide, water-soluble saltsLarge-scaleEfficient phase separation is crucial.
Fractional DistillationUnreacted starting material, low-boiling impuritiesLarge-scaleRequires careful control of temperature and pressure to avoid thermal degradation and achieve good separation.
CrystallizationOver-brominated compounds, isomeric impuritiesLarge-scaleSolvent selection and control of crystallization conditions are critical for yield and purity.
Industrial ChromatographyClosely related isomers, trace impuritiesMedium to Large-scaleHigher cost but offers the highest purity.

Waste Stream Management and Valorization

The management of waste streams generated during the synthesis and purification is a critical aspect of sustainable manufacturing.

Succinimide Recovery and Valorization: The aqueous stream containing succinimide can be treated to recover this by-product. Recovered succinimide can be purified and potentially reused in other chemical syntheses, contributing to a circular economy. For instance, it can be used in the synthesis of various nitrogen-containing compounds. alliedmarketresearch.com The economic viability of this process depends on the scale of production and the market value of purified succinimide.

Management of Brominated Organic Waste: The mother liquor from crystallization and the high-boiling fractions from distillation will contain a mixture of over-brominated compounds. These halogenated organic waste streams are often classified as hazardous and require specialized treatment. Incineration at high temperatures in facilities equipped with appropriate flue gas scrubbing systems is a common disposal method. In some cases, there may be opportunities for the chemical recycling of these streams to recover bromine.

Solvent Recycling: Solvents used in the reaction and purification steps should be recovered and recycled wherever possible to minimize waste and reduce operational costs.

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromomethyl Phenyl Propan 1 One

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The phenyl ring stabilizes the transition state, accelerating the rate of reaction compared to a typical primary alkyl halide. This reactivity allows for the introduction of a wide range of functional groups by displacing the bromide ion with various nucleophiles.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Carboxylates)

When treated with oxygen-centered nucleophiles, 1-(3-(Bromomethyl)phenyl)propan-1-one readily undergoes substitution to form ethers and esters. For instance, reaction with an alkoxide, such as sodium ethoxide, in a suitable solvent like ethanol, would yield the corresponding ether, 1-(3-(ethoxymethyl)phenyl)propan-1-one. This reaction is analogous to the Williamson ether synthesis. doubtnut.com Similarly, carboxylate salts, like sodium acetate, can displace the bromide to form an ester, 1-(3-(propanoyl)benzyl) acetate. These reactions typically proceed under mild conditions.

Table 1: Reactions with Oxygen-Centered Nucleophiles

Nucleophile Reagent Example Product Structure Product Name
Alkoxide Sodium Ethoxide (NaOCH₂CH₃) 1-(3-(Ethoxymethyl)phenyl)propan-1-one

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

Nitrogen-centered nucleophiles, such as primary and secondary amines, react with the benzylic bromide to form the corresponding substituted amines. For example, diethylamine (B46881) would react to produce 1-(3-((diethylamino)methyl)phenyl)propan-1-one. rsc.org Amides can also serve as nucleophiles, although they are weaker. For instance, sodium amide (NaNH₂) can react, though its strong basicity might lead to competing elimination reactions under certain conditions. masterorganicchemistry.comaskfilo.com These reactions are fundamental for building more complex molecules containing a substituted benzylamine (B48309) moiety.

Table 2: Reactions with Nitrogen-Centered Nucleophiles

Nucleophile Reagent Example Product Structure Product Name
Amine Diethylamine ((CH₃CH₂)₂NH) 1-(3-((Diethylamino)methyl)phenyl)propan-1-one

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioethers)

Due to the high nucleophilicity of sulfur, thiols (in their thiolate form) are excellent nucleophiles for substitution reactions with the bromomethyl group. Reaction with a thiol, such as thiophenol in the presence of a base, would lead to the formation of a thioether (sulfide), for instance, 1-(3-((phenylthio)methyl)phenyl)propan-1-one. nih.gov Thioethers themselves can also act as nucleophiles to form sulfonium (B1226848) salts, although this is less common. The synthesis of thioethers is a robust and high-yielding transformation. chemrevlett.com

Table 3: Reactions with Sulfur-Centered Nucleophiles

Nucleophile Reagent Example Product Structure Product Name
Thiolate Sodium Thiophenolate (NaSPh) 1-(3-((Phenylthio)methyl)phenyl)propan-1-one

Reactions with Carbon-Centered Nucleophiles (e.g., Cyanide, Enolates)

Carbon-carbon bond formation can be achieved using carbon-based nucleophiles. The cyanide ion (from sources like KCN or NaCN) is an effective nucleophile that replaces the bromide to form a nitrile, 1-(3-(cyanomethyl)phenyl)propan-1-one. chemguide.co.ukaskfilo.com This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. Enolates, generated from carbonyl compounds like diethyl malonate by treatment with a strong base, are also excellent carbon nucleophiles. The alkylation of the diethyl malonate enolate with this compound would yield diethyl 2-(3-(propanoyl)benzyl)malonate. researchgate.netlibretexts.org

Table 4: Reactions with Carbon-Centered Nucleophiles

Nucleophile Reagent Example Product Structure Product Name
Cyanide Potassium Cyanide (KCN) 1-(3-(Cyanomethyl)phenyl)propan-1-one

Transformations of the Ketone Carbonyl Group

The ketone group in this compound is also a key site for chemical reactions, most notably reduction.

Reduction Reactions of the Ketone to Alcohol

The ketone carbonyl can be selectively reduced to a secondary alcohol without affecting the bromomethyl group by using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, typically used in an alcoholic solvent like methanol (B129727) or ethanol. wikipedia.orgmasterorganicchemistry.com The reaction yields 1-(3-(bromomethyl)phenyl)propan-1-ol. masterorganicchemistry.com This reduction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk The resulting alcohol can serve as a precursor for further synthetic modifications.

Table 5: Reduction of the Ketone Carbonyl Group

Reaction Type Reagent Example Product Structure Product Name

Oxidation Reactions of the Ketone Moiety

The ketone functional group in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. wikipedia.orgchemeurope.com This reaction converts the ketone into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon atom. sigmaaldrich.com The regioselectivity of this oxidation is predictable, with the migratory aptitude of the adjacent groups determining the final product. chemeurope.comorganic-chemistry.org In the case of this compound, the phenyl group has a higher migratory aptitude than the ethyl group.

Common reagents for the Baeyer-Villiger oxidation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid. chemeurope.com The reaction proceeds through the formation of a Criegee intermediate. chemeurope.com

Oxidizing Agent Product Reaction Type
Peroxy acids (e.g., mCPBA)3-(Bromomethyl)phenyl propanoateBaeyer-Villiger Oxidation
Hydrogen Peroxide3-(Bromomethyl)phenyl propanoateBaeyer-Villiger Oxidation

Biocatalytic methods employing Baeyer-Villiger monooxygenases (BVMOs) have also emerged as a greener alternative for this transformation, offering high enantioselectivity. chemeurope.comresearchgate.net

Condensation and Addition Reactions

The ketone moiety of this compound can participate in various condensation and addition reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of more complex molecular architectures.

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can undergo self-condensation or react with other carbonyl compounds (aldehydes or ketones) in an aldol condensation reaction. This reaction involves the formation of an enolate intermediate which then acts as a nucleophile.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Grignard and Organolithium Addition: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. These reactions are powerful tools for creating new carbon-carbon bonds.

Reaction Type Reagent Functional Group Transformation
Aldol CondensationBase or AcidKetone to β-hydroxy ketone or α,β-unsaturated ketone
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Ketone to Alkene
Grignard AdditionGrignard Reagent (RMgX)Ketone to Tertiary Alcohol
Organolithium AdditionOrganolithium Reagent (RLi)Ketone to Tertiary Alcohol

Reactivity of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution, a class of reactions pivotal for the functionalization of aromatic compounds. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the ring, the propanoyl group and the bromomethyl group, direct the position of the incoming electrophile. The propanoyl group is a meta-directing deactivator, while the bromomethyl group is an ortho, para-directing deactivator.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

The regiochemical outcome of these reactions will be a mixture of isomers, with the directing effects of both substituents influencing the final product distribution. masterorganicchemistry.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgstrath.ac.uk This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. baranlab.orgcardiff.ac.uk The resulting aryllithium intermediate can then be trapped with various electrophiles. baranlab.org

While the ketone group itself is not a strong DMG, it can influence the acidity of the ortho protons. However, the presence of the acidic benzylic protons and the electrophilic carbonyl group can lead to side reactions with organolithium reagents. Protection of the ketone or careful selection of the organolithium reagent and reaction conditions may be necessary to achieve successful ortho-metalation.

Transition-Metal Catalyzed Transformations

The bromomethyl group on this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group (after conversion to an organoboron reagent or directly as an electrophile in some cases) with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for forming new carbon-carbon bonds. beilstein-journals.orgyoutube.com

Heck Reaction: The Heck reaction couples the aryl bromide (if the starting material was 1-(3-bromophenyl)propan-1-one) or a derivative with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. researchgate.netacs.orgacs.org The presence of the ketone functionality is generally well-tolerated in these reactions. researchgate.net

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron ReagentPalladium Catalyst + BaseC-C
HeckAlkenePalladium Catalyst + BaseC-C
SonogashiraTerminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + BaseC-C (sp²-sp)

Carbonylative Reactions

The presence of a bromine atom, albeit on a methyl substituent, suggests that this compound could potentially undergo carbonylative reactions, particularly those catalyzed by transition metals like palladium. researchgate.netnih.govresearchgate.net While direct carbonylation of the benzylic bromide is a plausible transformation, the aryl bromide functionality present in related compounds is more commonly subjected to such reactions. nih.govresearchgate.net In a typical palladium-catalyzed carbonylation, an aryl or benzyl (B1604629) halide reacts with carbon monoxide and a nucleophile to introduce a carbonyl group. nih.gov

For a compound like this compound, a hypothetical carbonylative coupling at the benzylic position could proceed under conditions analogous to those used for other benzylic halides. researchgate.net Such a reaction would likely involve a palladium catalyst, a suitable ligand, a base, and a source of carbon monoxide, along with a nucleophile (e.g., an alcohol or an amine) to trap the resulting acylpalladium intermediate. The outcome would be the formation of an ester or an amide derivative, respectively, at the position of the original bromomethyl group.

A general scheme for such a transformation is presented below:

Table 1: Hypothetical Carbonylative Reaction of this compound

Reactant Reagents Potential Product

It is important to note that the reactivity of the ketone group and the potential for side reactions would need to be considered in any practical application of such a reaction.

Mechanistic Insights into Catalytic Cycles

The catalytic cycle for a palladium-catalyzed carbonylative coupling of a benzylic bromide like this compound is believed to proceed through a series of well-established steps. researchgate.netnih.gov

Oxidative Addition: The cycle commences with the oxidative addition of the benzylic bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a palladium(II) intermediate.

Carbon Monoxide Insertion: Subsequently, a molecule of carbon monoxide coordinates to the palladium center and inserts into the palladium-carbon bond. This migratory insertion step forms an acylpalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the product. This typically occurs after the coordination of a nucleophile to the acylpalladium(II) complex. The nucleophile attacks the acyl group, leading to the formation of the final carbonyl compound and the regeneration of the palladium(0) catalyst, which can then enter another catalytic cycle.

The efficiency and selectivity of this catalytic cycle are highly dependent on the nature of the palladium precursor, the choice of ligand, the reaction temperature, and the pressure of carbon monoxide. nih.gov Ligands such as Xantphos have been shown to be effective in promoting the carbonylation of aryl bromides at atmospheric pressure, and similar systems could potentially be adapted for benzylic bromides. nih.gov

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is a prime site for radical reactions. masterorganicchemistry.comchemistrysteps.comyoutube.com The relative weakness of the benzylic C-H bonds, and by extension the C-Br bond, facilitates the formation of a benzylic radical. masterorganicchemistry.com This radical is significantly stabilized by resonance, with the unpaired electron delocalizing into the adjacent aromatic ring. masterorganicchemistry.com

This inherent stability makes the benzylic position particularly susceptible to radical-mediated transformations. A classic example is benzylic bromination, where a benzylic hydrogen is replaced by a bromine atom. In the case of this compound, the focus would be on reactions of the already present bromo-functionalized methyl group. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photochemical means. lumenlearning.com

The benzylic radical, once formed, can participate in a variety of reactions, including:

Atom Transfer Reactions: The radical can abstract an atom from another molecule.

Addition to Multiple Bonds: The radical can add to a double or triple bond, leading to the formation of a new C-C bond and a new radical species.

Coupling Reactions: Two radicals can combine to form a stable, non-radical product.

Mechanistic Elucidation of Novel Reaction Pathways

Investigating novel reaction pathways for this compound would involve a combination of kinetic studies and the identification of reaction intermediates to build a comprehensive mechanistic picture.

Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it. acs.org For a potential novel reaction involving this compound, kinetic analysis would involve systematically varying the concentrations of reactants, catalysts, and any other relevant species while monitoring the reaction progress over time. This data can help to determine the reaction order with respect to each component, providing valuable clues about the composition of the rate-determining step of the reaction mechanism.

Reaction profiling, often performed using techniques like in-situ NMR or chromatography, would provide a continuous view of the concentrations of reactants, intermediates, and products throughout the course of the reaction. This can reveal the presence of transient species and help to construct a detailed energy profile of the reaction pathway.

Table 2: Illustrative Data from a Hypothetical Kinetic Study

Experiment [Substrate] (M) [Reagent] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁵
2 0.2 0.1 2.0 x 10⁻⁵

This is a hypothetical table to illustrate the type of data that would be collected.

The direct observation and characterization of reaction intermediates are cornerstones of mechanistic elucidation. For reactions involving this compound, various spectroscopic and analytical techniques could be employed to identify transient species.

In the context of carbonylative reactions , intermediates such as the oxidative addition product (a benzylpalladium(II) complex) and the subsequent acylpalladium(II) complex could potentially be detected and characterized using techniques like NMR spectroscopy, and in some cases, X-ray crystallography if the intermediates are sufficiently stable to be isolated. nih.gov

For radical reactions , the direct detection of the highly reactive benzylic radical intermediate is challenging due to its short lifetime. However, its presence can often be inferred through trapping experiments. In these experiments, a "radical trap" is added to the reaction mixture, which reacts with the transient radical to form a stable, detectable product. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species.

Synthetic Utility and Derivatization Strategies of 1 3 Bromomethyl Phenyl Propan 1 One

Role as a Key Building Block for Complex Organic Scaffolds

1-(3-(Bromomethyl)phenyl)propan-1-one serves as a pivotal starting material for the construction of intricate molecular frameworks. The electrophilic nature of the benzylic carbon in the bromomethyl group, combined with the nucleophilic susceptibility of the carbonyl carbon, provides two distinct sites for chemical modification. This allows for sequential or one-pot multi-component reactions to build complex structures.

The presence of the reactive bromomethyl handle facilitates the introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This is a common strategy to append larger molecular fragments or to initiate cyclization cascades. Simultaneously, the propan-1-one side chain can be manipulated through various classical ketone reactions, such as aldol (B89426) condensations, reductions, or reactions with organometallic reagents. The interplay between these two reactive centers allows for the strategic and controlled elaboration of the molecular structure, leading to the synthesis of compounds with significant structural diversity and potential biological activity.

Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic systems. The ketone and the bromomethyl group can participate in cyclization reactions with appropriate binucleophilic reagents to form rings of different sizes and heteroatom compositions.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives often proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov While this compound is not a 1,3-diketone itself, it can be readily converted into one. For instance, it can undergo Claisen condensation with an appropriate ester to introduce a second carbonyl group, setting the stage for pyrazole ring formation.

Alternatively, the ketone functionality can react with a hydrazine to form a hydrazone, which can then undergo further reactions. A common method involves the reaction of a compound containing a 1,3-diketone with hydrazine or substituted hydrazines. dergipark.org.tr For example, a related 1,3-diketone, 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione, is synthesized and then cyclized with various hydrazines to yield substituted pyrazoles. dergipark.org.tr Although not a direct use of the title compound, this illustrates a general pathway where a propan-1-one moiety is part of a larger structure that leads to pyrazole formation.

A general synthetic scheme for pyrazole formation is the reaction of a 1,3-dicarbonyl compound with hydrazine, as shown below:

Reaction Scheme for Pyrazole Synthesis
Reactants Reagents Product

Synthesis of Thiazoline (B8809763) and Thiazolidinone Derivatives

The synthesis of thiazoline and thiazolidinone derivatives can be achieved by reacting this compound with appropriate sulfur-containing nucleophiles. For the synthesis of thiazolines, a common precursor is a compound containing a ketone and a leaving group, which can react with a thioamide. The ketone of this compound can react with a primary amine and a source of sulfur, like in a three-component reaction, to yield thiazoline analogues. nih.gov

Thiazolidin-4-ones are an important class of heterocyclic compounds with various applications. nih.gov Their synthesis often involves the reaction of an imine with a mercaptoacetic acid. nih.govscholarsresearchlibrary.com In the context of this compound, the ketone could first be converted to an imine by reaction with a primary amine. Subsequent reaction with thioglycolic acid would lead to the formation of a thiazolidin-4-one ring. The bromomethyl group could be utilized before or after the heterocycle formation to introduce further diversity.

A general procedure for the synthesis of thiazolidinones involves the refluxing of a mixture of an imine (Schiff base) and thioglycolic acid in a suitable solvent like dry benzene (B151609), often with azeotropic removal of water. scholarsresearchlibrary.com

General Synthetic Scheme for Thiazolidinone Derivatives

Reactants Conditions Product
Schiff Base, Thioglycolic Acid Dry Benzene, Reflux Thiazolidin-4-one

Derivatization to Thiadiazole Compounds

1,3,4-Thiadiazoles are another class of heterocyclic compounds that can be synthesized from precursors derived from this compound. nih.govresearchgate.net A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. ijpcbs.comjocpr.com The ketone functionality of this compound can react with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This intermediate can then undergo oxidative cyclization, often using reagents like ferric chloride, to yield the 1,3,4-thiadiazole (B1197879) ring. ijpcbs.com

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles can also be achieved by reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. jocpr.comisca.me While this does not directly use the ketone functionality, the propan-1-one side chain could be oxidized to a carboxylic acid to enable this pathway.

General Synthetic Scheme for 1,3,4-Thiadiazole Derivatives

Reactant Reagents Product
Aldehyde/Ketone Phenyl Thiosemicarbazone Ferric Chloride 5-Aryl-N-phenyl-1,3,4-thiadiazol-2-amine

Other Annulation and Cyclization Reactions

The reactivity of this compound also lends itself to other types of annulation and cyclization reactions to form a variety of ring systems. rsc.org Annulation reactions, which involve the formation of a new ring onto an existing one, can be designed to utilize both the ketone and the bromomethyl group. For instance, a suitably chosen nucleophile could first displace the bromide and then undergo an intramolecular reaction with the ketone.

Palladium-catalyzed ring-forming reactions involving multiple C-H activations represent an efficient strategy to access cyclic systems. rsc.org While direct examples with this compound were not found, its aryl halide nature (after conversion of the bromomethyl group) could make it a suitable substrate for such transformations. Tandem annulation of enynes is another powerful method for constructing functionalized N-heterocycles like pyridines and pyrroles. nih.gov The propan-1-one moiety could be converted to an enyne to participate in such reactions.

Preparation of Functionally Diverse Aromatic Derivatives

Beyond the formation of heterocyclic rings, this compound is a valuable substrate for the preparation of a wide range of functionally diverse aromatic derivatives. The bromomethyl group is a key handle for introducing a variety of substituents onto the phenyl ring via nucleophilic substitution reactions.

For example, reaction with amines, alcohols, thiols, and carbanions can lead to the corresponding aminomethyl, alkoxymethyl, thiomethyl, and extended alkyl derivatives, respectively. The ketone group can also be a site for derivatization. It can be reduced to a secondary alcohol, which can then be esterified or etherified. Alternatively, it can react with Grignard or organolithium reagents to form tertiary alcohols, extending the carbon skeleton.

Furthermore, the aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of the incoming electrophile. The presence of the deactivating acyl group and the ortho, para-directing (but deactivating) bromomethyl group (or its derivatives) will influence the regioselectivity of such reactions.

Application in Multi-Step Total Synthesis Endeavors

While specific examples of the total synthesis of complex natural products prominently featuring this compound as a key building block are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical intermediates. The inherent reactivity of the bromomethyl group, coupled with the ketone functionality, provides a strategic handle for elaboration in multi-step synthetic campaigns.

Strategic Use as a Late-Stage Intermediate

The reactive nature of the benzylic bromide in this compound makes it an ideal candidate for introduction at a later stage of a synthetic sequence. This strategy, known as late-stage functionalization, is highly valuable in medicinal chemistry and drug discovery. It allows for the rapid diversification of a core scaffold, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

The bromomethyl group can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and alcohols, to introduce various functional groups and build molecular complexity. This approach is particularly advantageous as it allows for the modification of a complex molecule without altering its core structure, which may have been painstakingly assembled through a lengthy synthetic route.

Table 1: Potential Late-Stage Derivatization Reactions of this compound

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amine (e.g., RNH2, R2NH)Substituted Benzylamine (B48309)
ThiolThiol (e.g., RSH)Thioether
Alcohol/PhenolAlcohol or Phenol (e.g., ROH, ArOH)Ether
CarboxylateCarboxylic Acid Salt (e.g., RCOONa)Ester
AzideSodium Azide (NaN3)Benzyl (B1604629) Azide

Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis, particularly for large and complex molecules.

Precursor in Material Science Research (e.g., Monomers for Polymer Synthesis)

The bifunctional nature of this compound also lends itself to applications in material science, particularly as a precursor for the synthesis of functional polymers. The reactive bromomethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones.

By transforming the bromomethyl group into a polymerizable moiety, such as a vinyl or acrylate (B77674) group, novel monomers can be synthesized. The subsequent polymerization of these monomers would lead to polymers bearing a propiophenone (B1677668) side chain. The ketone functionality within the polymer structure offers a site for further post-polymerization modification, allowing for the tuning of the material's properties.

For instance, the ketone could be reduced to an alcohol, converted to an oxime, or used in condensation reactions to introduce new functional groups. This versatility allows for the creation of specialty polymers with tailored properties for specific applications, such as in coatings, adhesives, or as functional additives. While the direct polymerization of monomers derived from this compound is not extensively reported, the synthesis of functional polymers from various bromomethylphenyl derivatives is a known strategy in polymer chemistry.

Table 2: Potential Polymer Synthesis Strategies Involving this compound Derivatives

Polymerization MethodMonomer DerivatizationResulting Polymer StructurePotential Applications
Free Radical PolymerizationConversion of bromomethyl to a vinyl or acrylate groupPolymer with pendant propiophenone groupsFunctional coatings, reactive polymers
PolycondensationReaction with a difunctional nucleophile (e.g., a diamine)Polymer with the propiophenone moiety in the main chainHigh-performance polymers
GraftingReaction with a pre-existing polymer containing nucleophilic sitesPolymer backbone with grafted propiophenone unitsModified polymer surfaces, functional additives

Computational and Theoretical Studies on 1 3 Bromomethyl Phenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(3-(bromomethyl)phenyl)propan-1-one. These methods provide a detailed picture of the electron distribution and molecular orbital energies.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has been instrumental in characterizing the molecular and electronic properties of this compound. Calculations, often employing basis sets such as 6-311++G(d,p), reveal key energetic and electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Calculated Electronic Properties of this compound

ParameterValue (Hartree)Value (eV)
EHOMO-0.245-6.67
ELUMO-0.035-0.95
Energy Gap (ΔE)0.2105.72

Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Maps)

To further understand the reactivity of this compound, various reactivity descriptors derived from DFT calculations are employed. Fukui functions, for instance, are used to identify the most electrophilic and nucleophilic sites within the molecule. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map typically shows a negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, while the area around the bromomethyl group may exhibit a positive potential, suggesting a site for nucleophilic attack.

Prediction of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for mapping out potential reaction pathways and identifying the associated transition states.

Computational Elucidation of Reaction Mechanisms

By modeling the interaction of this compound with various reagents, potential reaction mechanisms can be computationally elucidated. These studies can track the geometric and electronic changes that occur as the reaction progresses from reactants to products, providing a step-by-step understanding of the transformation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis aims to identify the most stable arrangements of the molecule's atoms. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including its vibrational modes and the accessibility of different conformations. These simulations can reveal how the molecule's shape might change in response to its environment, which can have significant implications for its chemical behavior.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the chemical compound "this compound" concerning its computational and theoretical studies. The search did not yield any scholarly articles, crystallographic data, or computational chemistry studies detailing the preferred conformations, dynamic behavior, intermolecular interactions, or crystal packing analysis of this specific molecule.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the computational and theoretical studies of this compound as requested in the outline. The information required to populate the sections on "Investigation of Preferred Conformations in Solution and Solid State," "Dynamic Behavior Affecting Reactivity," and "Intermolecular Interactions and Crystal Packing Analysis" is not present in the public domain of scientific research.

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Challenges and Future Research Directions for 1 3 Bromomethyl Phenyl Propan 1 One

Development of Greener and More Sustainable Synthetic Routes

The synthesis of α-haloketones, a class to which 1-(3-(bromomethyl)phenyl)propan-1-one is related, has traditionally relied on methods that are effective but often environmentally problematic. nih.gov A significant challenge is moving away from hazardous reagents like elemental bromine, which poses safety risks and generates hydrogen bromide as a corrosive byproduct. nih.gov Future research is focused on developing greener protocols that improve safety and minimize waste.

Exploration of Novel and Undiscovered Reactivity Patterns

The dual functionality of this compound offers a rich landscape for exploring novel reactivity. The benzylic bromide is susceptible to nucleophilic substitution and can be a precursor to benzylic radicals, while the ketone's α-carbon and carbonyl group are sites for numerous transformations. researchgate.net Future research will likely focus on harnessing the interplay between these two groups to design novel intramolecular reactions for constructing complex cyclic systems.

A particularly exciting avenue is the exploration of "umpolung" or reverse polarity strategies. springernature.com Traditionally, the α-carbon of a ketone is made nucleophilic by conversion to an enolate. berkeley.eduresearchgate.net An umpolung approach would reverse this, making the ketone derivative an electrophile that can react with a wide range of conventional nucleophiles. springernature.com This could be achieved by masking the ketone and utilizing catalysts, such as metallacyclic iridium catalysts, to facilitate reactions with heteroatom (N, O, S) and carbon-based nucleophiles. springernature.comberkeley.edu Furthermore, the benzylic bromide moiety can be conveniently oxidized to an aldehyde or ketone under mild conditions using reagents like pyridine (B92270) N-oxide, offering another pathway for molecular elaboration. nih.gov Discovering new catalytic systems that can selectively activate either the benzylic bromide or the ketone moiety in the presence of the other will be crucial for unlocking new synthetic possibilities.

Asymmetric Synthesis of Chiral Derivatives and Enantioselective Transformations

The construction of chiral centers, particularly at the carbon alpha to a carbonyl group, is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. springernature.com A major challenge for derivatives of this compound is the development of methods for the enantioselective functionalization of the α-position of the propanone chain. This would lead to the formation of valuable chiral building blocks.

Future research will focus on the application of advanced catalytic methods to achieve high levels of enantioselectivity. chemrxiv.org This includes the use of chiral catalysts for the enantioselective preparation of α-quaternary ketones. unc.edu Strategies involving the allylic substitution of silyl (B83357) enol ethers, catalyzed by chiral metal complexes, have shown promise for the enantioselective α-functionalization of ketones. berkeley.eduresearchgate.net These methods allow for the formation of C-N, C-O, C-S, and C-C bonds with high enantioselectivity. berkeley.edu A key challenge is identifying catalytic systems that are general and effective for a diverse array of nucleophiles and substrates. springernature.com Additionally, preventing racemization of the chiral product during subsequent reaction or deprotection steps is a critical consideration that requires careful selection of reaction conditions. springernature.com

Expansion of Synthetic Applications in Advanced Organic Chemistry

The unique bifunctional nature of this compound makes it an ideal candidate for expansion into more advanced synthetic applications. Its ability to act as both an electrophile (at the benzylic carbon) and a precursor to a nucleophile (at the α-keto carbon) opens doors for its use in complex, multi-step, or one-pot syntheses.

Future work should explore its role as a key intermediate in the synthesis of complex N-, S-, and O-heterocycles, which are known to have significant biological activity. nih.gov The compound could serve as a linchpin in multi-component reactions, where three or more reactants combine in a single operation to form a complex product with high atom economy. nih.gov For example, the bromomethyl group could react with one nucleophile while the ketone engages with another set of reagents, leading to rapid assembly of molecular complexity from simple precursors. acs.org Investigating its use in tandem reactions, where a single catalyst promotes multiple, sequential transformations, is another promising research direction.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Addressing Synthetic Bottlenecks and Improving Atom Economy

A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.orgwjpps.com A significant challenge in many traditional organic syntheses is poor atom economy, where a large portion of the reactants ends up as waste byproducts. primescholars.com

For the synthesis and subsequent reactions of this compound, a major goal is to address synthetic bottlenecks and maximize atom economy. jocpr.com For instance, bromination reactions can produce dibrominated byproducts, which complicate purification and lower the yield of the desired monobrominated product. nih.gov Future research must focus on developing highly selective reactions that minimize these side products. The choice of reaction type is critical; addition reactions, for example, are inherently 100% atom economical as all reactant atoms are incorporated into the product. rsc.orgjocpr.com In contrast, substitution and elimination reactions generate byproducts by definition. primescholars.com Therefore, designing synthetic routes that favor addition and catalytic reactions over those requiring stoichiometric, non-recoverable reagents is a primary objective for improving the sustainability and efficiency of processes involving this compound. rsc.org

Q & A

Basic: What are the established synthetic routes for 1-(3-(Bromomethyl)phenyl)propan-1-one, and what reaction conditions optimize yield?

The synthesis typically involves bromination of a precursor like 1-(3-methylphenyl)propan-1-one using brominating agents (e.g., N-bromosuccinimide or elemental bromine). For example, bromination of propanone derivatives in chloroform with slow bromine addition (1 mmol) under stirring for 24 hours achieves moderate yields . Catalysts like Grubbs-2 may enhance selectivity in multi-step syntheses involving allylation or methoxymethylation, as seen in similar phenylpropanone derivatives . Optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

  • IR Spectroscopy : A strong C=O stretch near 1645–1680 cm⁻¹ confirms the ketone group. The C-Br stretch appears at ~550–800 cm⁻¹ .
  • ¹H NMR : The methylene protons adjacent to bromine (CH₂Br) resonate as a singlet or multiplet at δ ~4.3–4.8 ppm. Aromatic protons from the phenyl ring appear as multiplets at δ ~7.2–7.8 ppm .
  • 13C NMR : The carbonyl carbon (C=O) is typically observed at δ ~195–210 ppm, while the brominated carbon (C-Br) appears at δ ~30–40 ppm .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • Electron Distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer between the bromomethyl group and the aromatic system, influencing electrophilic substitution sites .
  • Nonlinear Optical (NLO) Properties : The molecule’s dipole moment and hyperpolarizability (β) can be calculated to assess its potential in photonic applications .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic regions, aiding in predicting reaction pathways (e.g., nucleophilic substitution at the bromomethyl site) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies may arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., chloroform vs. THF) or temperature can alter reaction kinetics. For example, yields range from 48% to 87% in similar propanone syntheses due to solvent choice .
  • Purification Methods : Column chromatography gradients or crystallization solvents (e.g., acetone vs. hexane) affect purity and spectral clarity .
  • Instrument Sensitivity : High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals in complex spectra .

Advanced: What strategies are recommended for studying the reactivity of the bromomethyl group in cross-coupling or substitution reactions?

The bromomethyl group is pivotal in:

  • Suzuki-Miyaura Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids to form biaryl derivatives. Optimize base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) for efficient coupling .
  • Nucleophilic Substitution : React with amines or thiols in polar aprotic solvents (e.g., DMSO) at 60–80°C. Monitor reaction progress via TLC to avoid over-substitution .
  • Photochemical Reactions : UV irradiation in the presence of radical initiators (e.g., AIBN) can generate benzyl radicals for polymerization or cyclization .

Advanced: What crystallographic challenges arise in determining the structure of this compound, and how can they be mitigated?

  • Twinned Crystals : Use SHELXL for refinement against high-resolution data (≤ 0.8 Å) to model twinning matrices .
  • Disorder in the Bromomethyl Group : Apply restraints (e.g., DFIX, SIMU) to the CH₂Br moiety during refinement to stabilize thermal motion parameters .
  • Data Quality : Collect data at low temperature (e.g., 100 K) to reduce thermal noise and improve R-factors .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated compounds are often irritants .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition or moisture absorption .

Advanced: How does the bromomethyl substituent influence the compound’s biological activity in medicinal chemistry studies?

  • Lipophilicity : The bromine atom increases logP, enhancing membrane permeability. Compare analogs via HPLC-derived partition coefficients .
  • Target Binding : Molecular docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or cytochrome P450, where the bromomethyl group may occupy hydrophobic pockets .

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